molecular formula C16H20N4O B14878561 2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide

2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide

Cat. No.: B14878561
M. Wt: 284.36 g/mol
InChI Key: XEVBYRPSLASXMV-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide is a synthetic organic compound that features a cyclopentyl group, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridine intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Imidazole Intermediate: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by methylation to introduce the 2-methyl group.

    Preparation of Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Coupling Reaction: The imidazole and pyridine intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar imidazole structure with different functional groups.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Similar pyridine structure with different substituents.

Uniqueness

2-cyclopentyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)acetamide is unique due to its specific combination of cyclopentyl, imidazole, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

2-cyclopentyl-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]acetamide

InChI

InChI=1S/C16H20N4O/c1-12-17-8-9-20(12)15-7-6-14(11-18-15)19-16(21)10-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,19,21)

InChI Key

XEVBYRPSLASXMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)NC(=O)CC3CCCC3

Origin of Product

United States

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